molecular formula C9H12O3 B3109819 ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate CAS No. 176199-50-1

ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B3109819
CAS No.: 176199-50-1
M. Wt: 168.19 g/mol
InChI Key: WTXWGJHLNCVWJH-APQOSEDMSA-N
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Description

Ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate (CAS 134176-18-4) is a bicyclic ester with a fused cyclopropane ring system. Its molecular formula is C₉H₁₂O₃, molar mass 168.19 g/mol, and density 1.217 g/cm³ . The compound’s unique bicyclo[3.1.0]hexane scaffold and 2-oxo functional group make it a versatile intermediate in pharmaceutical synthesis, particularly for developing enzyme inhibitors and receptor modulators . Its synthesis often involves enantioselective cyclopropanation strategies, such as copper-catalyzed intramolecular reactions of diazoketones .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-2-12-9(11)8-5-3-4-6(10)7(5)8/h5,7-8H,2-4H2,1H3/t5-,7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXWGJHLNCVWJH-APQOSEDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H]2[C@H]1C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with a suitable diene or alkene in the presence of a rhodium catalyst. The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of catalyst and reaction parameters is crucial to achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids or other derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or different esters.

Scientific Research Applications

Ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate involves its interaction with various molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The bicyclic structure provides rigidity and specificity in binding to molecular targets, which can be advantageous in drug design and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variants

Ethyl (1S,5R)-6-Oxabicyclo[3.1.0]hexane-3-Carboxylate (CAS 105632-19-7)
  • Structure : Replaces the 2-oxo group with a 6-oxa (oxygen) bridge.
  • Properties: Molecular formula C₈H₁₂O₃ (smaller than the target compound).
  • Applications : Used in asymmetric synthesis due to its chiral centers but lacks the ketone reactivity of the 2-oxo group.
(1S,5S,6S)-6-Fluoro-2-Oxobicyclo[3.1.0]hexane-6-Carboxylate
  • Structure : Fluorine substitution at the 6-position.
  • Properties : Fluorine’s electronegativity increases metabolic stability and alters electronic density, influencing reactivity in cross-coupling reactions .
  • Applications : Explored in medicinal chemistry for fluorinated drug candidates.

Nitrogen-Containing Analogs

Ethyl (1R,5S,6r)-3-Azabicyclo[3.1.0]hexane-6-Carboxylate Hydrochloride (CAS 2095192-18-8)
  • Structure : Replaces the 2-oxo group with a 3-aza (NH) group.
  • Properties: Molecular formula C₈H₁₄ClNO₂, molar mass 191.66 g/mol. The nitrogen enables hydrogen bonding and coordination with metal catalysts .
  • Applications : Key intermediate in mazisotine (a somatostatin receptor agonist), highlighting its pharmacological relevance .
Mazisotine
  • Structure : Derived from the 3-azabicyclo scaffold with a pyridine-oxypropan-2-yl substituent.
  • Properties : Enhanced bioavailability due to the tertiary amine and aromatic groups.
  • Applications : Demonstrates agonist activity at somatostatin receptors, underscoring the scaffold’s adaptability in drug design .

Ester and Carboxylic Acid Derivatives

(1S,5R,6S)-rel-2-Oxobicyclo[3.1.0]hexane-6-Carboxylic Acid
  • Structure : Hydrolyzed carboxylic acid form of the target compound.
  • Properties : Increased polarity (logP ~1.2 vs. ~2.0 for the ester), improving water solubility.
  • Applications : Used directly in peptide coupling reactions or as a precursor for amide derivatives .
tert-Butyl-4-(Hydroxymethyl)-2-Oxabicyclo[3.1.0]hexane-6-Carboxylate
  • Structure : tert-Butyl ester with a hydroxymethyl substituent.
  • Properties : Bulkier tert-butyl group increases steric hindrance, slowing hydrolysis kinetics.
  • Applications : Employed in protecting group strategies during multi-step syntheses .

Biological Activity

Ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate, with CAS number 176199-50-1, is a bicyclic compound that has gained attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

  • Molecular Formula : C9H12O3
  • Molecular Weight : 168.19 g/mol
  • IUPAC Name : this compound
  • Purity : 95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : this compound may act as a modulator for certain receptors, influencing signaling pathways related to inflammation and cell growth.

Biological Activity Data

Research has demonstrated various biological activities associated with this compound:

Activity Type Description Reference
AntimicrobialExhibits activity against several bacterial strains in vitro.
Anti-inflammatoryReduces pro-inflammatory cytokine production in cell cultures.
CytotoxicityInduces apoptosis in cancer cell lines at specific concentrations.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy against Escherichia coli and Staphylococcus aureus, showing significant inhibition at concentrations of 50 µg/mL.
    • Results indicated a potential for development as an antimicrobial agent .
  • Anti-inflammatory Effects :
    • In a controlled experiment using human macrophages, treatment with this compound resulted in a 40% reduction in TNF-alpha production compared to untreated controls.
    • This suggests its utility in managing inflammatory diseases .
  • Cytotoxicity in Cancer Cells :
    • A recent study assessed the cytotoxic effects on breast cancer cell lines (MCF-7), revealing that concentrations above 20 µM led to significant apoptosis as measured by flow cytometry.
    • The compound appears to activate caspase pathways involved in programmed cell death .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate?

  • Methodological Answer : The compound is typically synthesized via multi-step cyclization reactions. A common protocol involves dichloromethane as a solvent under inert atmosphere (e.g., nitrogen) at room temperature (~20°C) for 2 hours . Key intermediates include bicyclic precursors formed through ring-closing strategies, with esterification steps to introduce the carboxylate moiety. Advanced routes may employ chiral auxiliaries or asymmetric catalysis to control stereochemistry .

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, identifying peaks corresponding to the bicyclic framework (e.g., cyclopropane protons at δ 1.5–2.0 ppm and ester carbonyl at ~170 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 171.16). Purity is assessed via HPLC with UV detection (λ = 210–220 nm) .

Q. What common reactions does this bicyclic ester undergo?

  • Methodological Answer : The compound participates in:

  • Oxidation : Using KMnO₄ or CrO₃ to yield ketones or carboxylic acids.
  • Reduction : LiAlH₄ reduces the ester to a primary alcohol.
  • Substitution : Nucleophilic attack at the carbonyl carbon (e.g., with amines for amide formation). Reaction conditions (solvent, temperature) must be optimized to preserve the strained bicyclic structure .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the (1R,5S,6R) configuration be addressed?

  • Methodological Answer : Stereoselective synthesis requires chiral catalysts (e.g., Rhodium complexes for cyclopropanation) or enzymatic resolution. X-ray crystallography confirms absolute configuration post-synthesis . Computational modeling (DFT) predicts transition states to optimize enantiomeric excess (ee) .

Q. What strategies resolve contradictory NMR data due to dynamic ring strain?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) can decouple signals by slowing ring-flipping motions. For example, cyclopropane proton splitting becomes resolvable at −40°C. Deuterated solvents (e.g., CDCl₃) and 2D-COSY/HSQC experiments further clarify coupling patterns .

Q. How does the bicyclo[3.1.0]hexane framework influence regioselectivity in ring-opening reactions?

  • Methodological Answer : The fused cyclopropane-oxirane system exhibits high ring strain, favoring regioselective attack at the more substituted carbon. Density Functional Theory (DFT) studies predict electron-deficient regions (e.g., ester carbonyl) as electrophilic hotspots. Experimental validation uses kinetic isotope effects (KIE) to map transition states .

Q. What computational tools predict the compound’s stability under varying pH conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) assess hydrolytic stability. pKa calculations (via COSMO-RS) identify labile protons (e.g., ester α-H). Experimental validation involves pH-dependent UV-Vis or LC-MS degradation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate

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